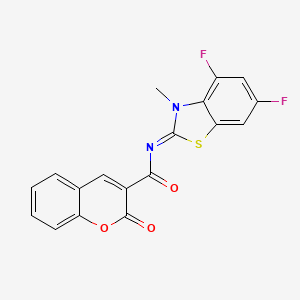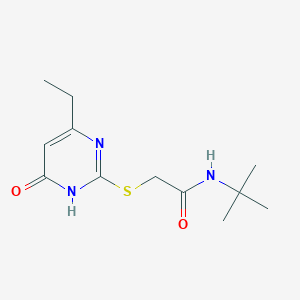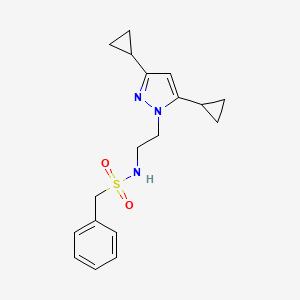
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide, also known as DPPZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds and has been found to have a number of interesting properties that make it useful for various research purposes. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The literature reveals extensive studies on the synthesis of various sulfonamide derivatives and pyrazole compounds, demonstrating the versatility of these chemical frameworks. For instance, Vasin et al. (2015) detailed the synthesis of 3,3-diphenyl-3H-pyrazoles through the reaction of vinyl sulfones with diphenyldiazomethane, a method that could potentially be adapted for synthesizing compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide. This synthesis pathway underscores the importance of sulfone derivatives in constructing complex molecular architectures, including pyrazoles (Vasin, V. et al., 2015).
Biological Activities
Sulfonamide and pyrazole derivatives have been extensively studied for their potential biological activities. Although direct references to the specific compound this compound were not found, related research indicates the significant potential of sulfonamide and pyrazole compounds in medicinal chemistry. For example, the antimicrobial and antibacterial evaluations of novel heterocyclic compounds containing a sulfonamido moiety highlight the therapeutic potential of these classes of compounds in addressing infectious diseases (Azab, M. E. et al., 2013).
Potential Pharmaceutical Applications
The research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines showcases the exploration of sulfonamide derivatives as selective 5-HT7 receptor ligands or multifunctional agents, indicating the broad pharmaceutical applications of sulfonamide-based compounds. These findings suggest the potential utility of sulfonamide derivatives, including this compound, in developing treatments for central nervous system (CNS) disorders (Canale, V. et al., 2016).
Propriétés
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,13-14-4-2-1-3-5-14)19-10-11-21-18(16-8-9-16)12-17(20-21)15-6-7-15/h1-5,12,15-16,19H,6-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVOAPMDBLDLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)


![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
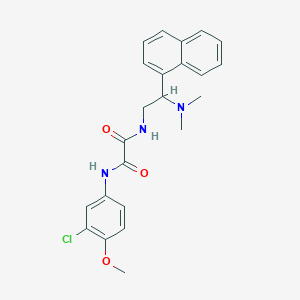
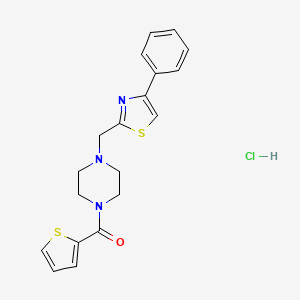
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
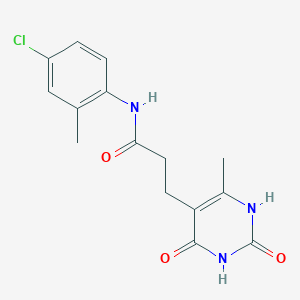
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)
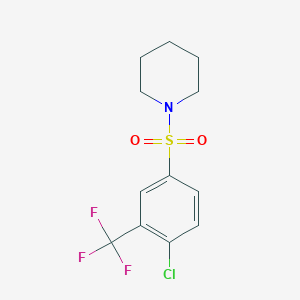

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
